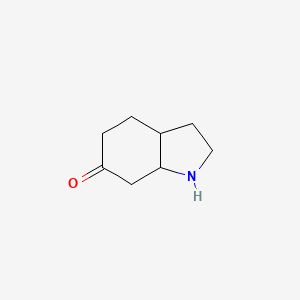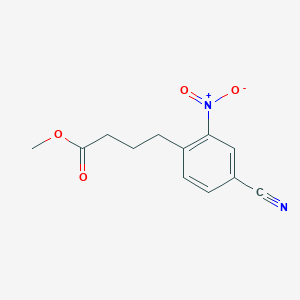
N-Boc-dolaproine-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-dolaproine-methyl is a derivative of the amino acid residue found in the pentapeptide Dolastatin 10. Dolastatin 10 is known for its ability to inhibit tubulin polymerization and mitosis, which gives it significant anticancer properties . The compound has a molecular formula of C14H25NO5 and a molecular weight of 287.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-dolaproine-methyl can be achieved through a stereoselective process involving the Baylis-Hillman reaction . This method allows for the creation of the compound with high stereoselectivity and yield. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of the amine group under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-dolaproine-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Boc-dolaproine-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Due to its anticancer properties, this compound is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mecanismo De Acción
N-Boc-dolaproine-methyl exerts its effects by inhibiting tubulin polymerization, which is essential for the formation of microtubules during cell division . This inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the tubulin protein, preventing its assembly into microtubules and thereby halting cell division.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-dolaproine: Another derivative of dolaproine with similar properties.
N-Boc-dolaproine dicyclohexylamine: A compound with added dicyclohexylamine for enhanced stability.
N-Boc-dolaproine-OH: A hydroxylated version of N-Boc-dolaproine.
N-Boc-dolaproine-amide-Me-Phe: A derivative with an amide group and methylphenyl addition.
Uniqueness
N-Boc-dolaproine-methyl stands out due to its specific methylation, which can influence its reactivity and biological activity. This modification can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-9(12(17)19-5)11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11,16H,6-8H2,1-5H3/t9-,10+,11-/m1/s1 |
Clave InChI |
YESVEVMVKPHDFA-OUAUKWLOSA-N |
SMILES isomérico |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |
SMILES canónico |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


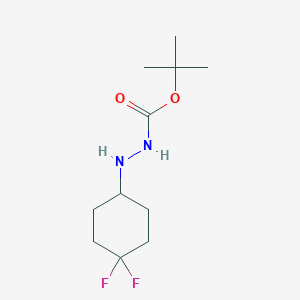
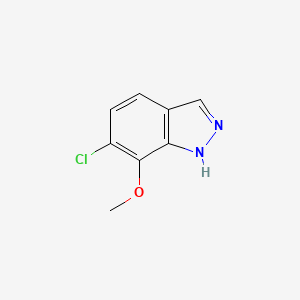
![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
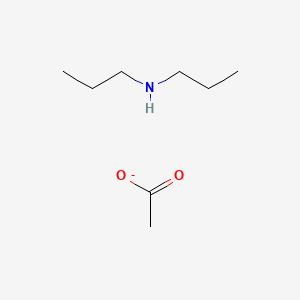
amine](/img/structure/B11762125.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
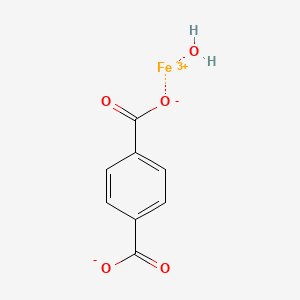
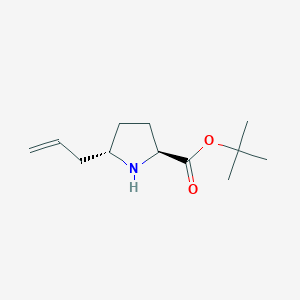
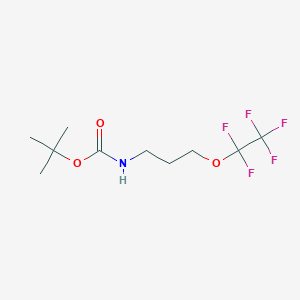
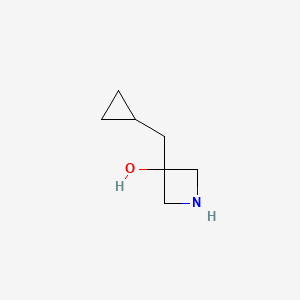
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
